1,1',1''-Phosphanetriyltris(3,5-dimethyl-1H-pyrazole)
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Overview
Description
Tris(3,5-dimethyl-1H-pyrazole-1-yl)phosphine is an organophosphorus compound that features three 3,5-dimethyl-1H-pyrazole groups attached to a central phosphorus atom. This compound is of significant interest in coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions. Its unique structure allows for versatile applications in both academic research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,5-dimethyl-1H-pyrazole-1-yl)phosphine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a phosphorus trihalide, such as phosphorus trichloride, in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction scheme is as follows:
3(3,5-dimethyl-1H-pyrazole)+PCl3+3Et3N→Tris(3,5-dimethyl-1H-pyrazole-1-yl)phosphine+3Et3NHCl
Industrial Production Methods: While specific industrial production methods for Tris(3,5-dimethyl-1H-pyrazole-1-yl)phosphine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Tris(3,5-dimethyl-1H-pyrazole-1-yl)phosphine can undergo various chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Substitution: The pyrazole groups can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Electrophilic reagents such as alkyl halides can be used under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Tris(3,5-dimethyl-1H-pyrazole-1-yl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The metal complexes of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which Tris(3,5-dimethyl-1H-pyrazole-1-yl)phosphine exerts its effects largely depends on its role as a ligand. By coordinating with metal ions, it can influence the electronic properties and reactivity of the metal center. This coordination can activate the metal for various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The molecular targets and pathways involved are primarily related to the metal-ligand interactions and the subsequent activation of substrates.
Comparison with Similar Compounds
Trispyrazolylborate: Another ligand with similar coordination properties but with a boron center instead of phosphorus.
Trispyrazolylmethane: Features a methane center and is used in similar coordination chemistry applications.
Pyrazolyldiphosphine: Contains two phosphorus atoms and is used for forming bimetallic complexes.
Uniqueness: Tris(3,5-dimethyl-1H-pyrazole-1-yl)phosphine is unique due to its specific electronic and steric properties imparted by the 3,5-dimethyl-1H-pyrazole groups. These properties make it particularly effective in stabilizing metal complexes and enhancing their catalytic activity.
Properties
CAS No. |
54877-56-4 |
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Molecular Formula |
C15H21N6P |
Molecular Weight |
316.34 g/mol |
IUPAC Name |
tris(3,5-dimethylpyrazol-1-yl)phosphane |
InChI |
InChI=1S/C15H21N6P/c1-10-7-13(4)19(16-10)22(20-14(5)8-11(2)17-20)21-15(6)9-12(3)18-21/h7-9H,1-6H3 |
InChI Key |
VBBGHWHHYYJCMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1P(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C)C |
Origin of Product |
United States |
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